3-(5-氨基-1H-苯并咪唑-1-基)-1-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

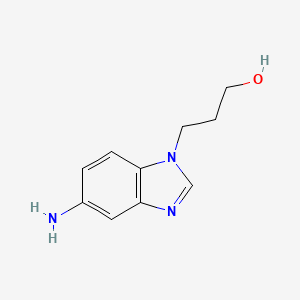

The compound "3-(5-Amino-1H-benzimidazol-1-yl)-1-propanol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. The presence of the amino group on the benzimidazole moiety can potentially enhance the interaction with biological targets, making it a valuable scaffold for drug development.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of 3-{[(Z)-2-amino-1,2-dicyano-vinyl]amino}methyleneaminobenzoic acids in the presence of a base, leading to the formation of 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids . Another method includes the reaction of 3-amino-3-(o-aminoanilino)-2-cyano-2-propenal phenylhydrazone with orthoesters, which yields 2-substituted benzimidazole derivatives upon heating in 1-butanol . These synthetic routes highlight the regioselective and facile nature of benzimidazole derivative synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and diverse. For instance, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, has been elucidated through crystallography, revealing a planar, conjugated, and aromatic imidazol-4-yl-triazole system . The presence of hydrogen bonding and π-π stacking interactions contributes to the stability of the crystal structure. These structural features are crucial for understanding the molecular interactions and properties of benzimidazole derivatives.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. The degradation of 3-amino-3-(2-substituted benzimidazol-1-yl)-2-(2-phenyl-1,1-diazanediylmethyl)-2-propenenitrile in the presence of a hydroxyl group leads to the cleavage of the CN bond, resulting in the formation of 2-substituted benzimidazole and 5-amino-4-cyano-1-phenylpyrazole . This reaction demonstrates the susceptibility of certain bonds within the benzimidazole structure to nucleophilic attack and the potential for generating diverse products through selective bond fission.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of a benzimidazole moiety into 3-amino-1-(5-indanyloxy)-2-propanol derivatives has been shown to confer potent neuroprotective activity and high binding affinity for neurotoxin receptor site 2 of the Na+ channels, indicating the importance of the benzimidazole structure in modulating biological activity . These properties are essential for the development of benzimidazole-based therapeutics.

科学研究应用

神经保护活性:具有苯并咪唑基团的3-氨基-1-(5-茚氧基)-2-丙醇衍生物在大鼠瞬时性大脑中动脉阻塞模型中表现出强大的神经保护活性,表明其在中风治疗中的潜力 (Seki et al., 2012)。

DNA结合和细胞毒性:新的含苯并咪唑的化合物已被合成,并显示出通过插入模式有效地结合DNA,暗示了由于其对多种人类癌细胞系具有显著的体外细胞毒作用,可能在癌症治疗中的潜在应用 (Paul et al., 2015)。

抗菌活性:一些苯并咪唑衍生物,包括与3-(5-氨基-1H-苯并咪唑-1-基)-1-丙醇在结构上相关的化合物,已显示出显著的抗菌活性,表明它们作为抗菌剂的潜力 (Padalkar et al., 2016)。

抗肿瘤性质:与3-(5-氨基-1H-苯并咪唑-1-基)-1-丙醇在结构上相似的化合物吉罗达唑抑制蛋白质合成,特别影响蛋白质合成终止步骤,展示其作为抗肿瘤化合物的潜力 (Colson et al., 1992)。

降压活性:相关的苯并咪唑衍生物显示出强大的降压效果,暗示其在高血压治疗中的潜在应用 (Sharma et al., 2010)。

属性

IUPAC Name |

3-(5-aminobenzimidazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-2-3-10-9(6-8)12-7-13(10)4-1-5-14/h2-3,6-7,14H,1,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAHHOGABYQTFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN2CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424705 |

Source

|

| Record name | 3-(5-AMINO-1H-BENZIMIDAZOL-1-YL)-1-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol | |

CAS RN |

883544-22-7 |

Source

|

| Record name | 3-(5-AMINO-1H-BENZIMIDAZOL-1-YL)-1-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)